2-Methyl-2H-indazol-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

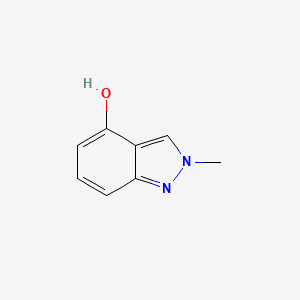

“2-Methyl-2H-indazol-4-ol” is a heterocyclic organic compound that contains a five-membered nitrogen-containing ring. It has a molecular weight of 148.16 . The IUPAC name for this compound is 2-methyl-2H-indazol-4-ol .

Synthesis Analysis

The synthesis of 2H-indazoles, such as 2-Methyl-2H-indazol-4-ol, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 2-Methyl-2H-indazol-4-ol can be represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-10-5-6-7 (9-10)3-2-4-8 (6)11/h2-5,11H,1H3 .

Physical And Chemical Properties Analysis

2-Methyl-2H-indazol-4-ol is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Antimicrobial Properties

2-Methyl-2H-indazol-4-ol derivatives have demonstrated promising antimicrobial activity against various pathogens. For instance, they exhibit antiprotozoal effects against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, compound 18 is 12.8 times more active than metronidazole against G. intestinalis . Additionally, certain derivatives inhibit the growth of Candida albicans and Candida glabrata .

Anti-Inflammatory Potential

Given the association between infectious diseases and inflammation, researchers have explored the anti-inflammatory properties of 2-Methyl-2H-indazol-4-ol compounds. In silico and in vitro evaluations against human cyclooxygenase-2 (COX-2) revealed their potential as anti-inflammatory agents .

Cytotoxic Effects on Human Cells

Biological assays on human cell lines (HaCaT and HeLa) were conducted to assess the cytotoxic effects of these derivatives. Compound 39, for instance, effectively inhibited cell growth against colon and melanoma cell lines .

Medicinal Chemistry Scaffold

Indazole, the core structure of 2-Methyl-2H-indazol-4-ol, serves as an essential scaffold in medicinal chemistry. Researchers continue to explore modifications and hybridizations to enhance its therapeutic potential .

Synthetic Approaches

Recent synthetic strategies include transition metal-catalyzed reactions, reductive cyclization, and formation of 2H-indazoles via consecutive C–N and N–N bond formations. These optimized synthetic schemes contribute to the development of novel derivatives .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Indazole derivatives, which include 2-methyl-2h-indazol-4-ol, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

It can be inferred from the general properties of indazole derivatives that 2-methyl-2h-indazol-4-ol likely interacts with its targets (chk1, chk2, and sgk kinases) to inhibit their activity . This inhibition can lead to changes in cell cycle progression and DNA damage response .

Biochemical Pathways

The biochemical pathways affected by 2-Methyl-2H-indazol-4-ol are likely related to its inhibition of CHK1, CHK2, and SGK kinases . These kinases are involved in various cellular processes, including cell cycle regulation and DNA damage response . By inhibiting these kinases, 2-Methyl-2H-indazol-4-ol could potentially affect these pathways and their downstream effects.

Result of Action

Given its potential inhibition of chk1, chk2, and sgk kinases , it can be inferred that the compound may have effects on cell cycle regulation and DNA damage response .

properties

IUPAC Name |

2-methylindazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXZFBYBWCVEQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2H-indazol-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

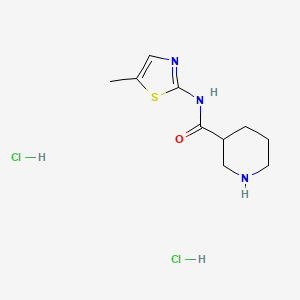

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2560322.png)

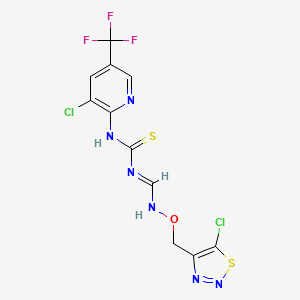

![(4-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560326.png)

![3-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560329.png)

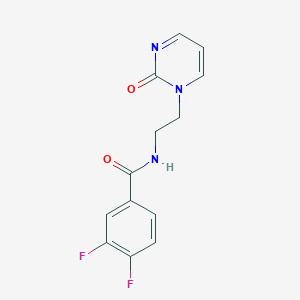

![3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide](/img/structure/B2560331.png)

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2560338.png)

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560340.png)

![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)